molecular formula C18H23N3O4S B2524436 2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-methylpiperidin-1-yl)ethan-1-one CAS No. 486398-12-3

2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-methylpiperidin-1-yl)ethan-1-one

Cat. No.: B2524436
CAS No.: 486398-12-3
M. Wt: 377.46
InChI Key: MVVIKXIKYQUYHG-UHFFFAOYSA-N
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Description

2-{[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-methylpiperidin-1-yl)ethan-1-one is a complex organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by its unique structure, which includes a 1,3,4-oxadiazole ring, a dimethoxyphenyl group, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-methylpiperidin-1-yl)ethan-1-one typically involves multiple steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. For instance, 3,4-dimethoxybenzoic acid can be reacted with thiosemicarbazide to form the corresponding hydrazide, which then cyclizes to form the oxadiazole ring.

  • Thioether Formation: : The oxadiazole derivative is then reacted with a suitable thiol, such as 2-mercaptoethanol, under basic conditions to introduce the sulfanyl group.

  • Piperidine Introduction: : The final step involves the alkylation of the oxadiazole-thioether intermediate with 2-methylpiperidine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions can target the oxadiazole ring or the ketone group, potentially yielding alcohols or amines.

  • Substitution: : The aromatic ring and the piperidine moiety can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

The compound’s potential biological activity, particularly due to the presence of the oxadiazole ring, makes it a candidate for drug discovery and development. Oxadiazole derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties.

Medicine

In medicine, this compound could be explored for its pharmacological properties. The presence of the piperidine moiety suggests potential activity on the central nervous system, possibly as an analgesic or antipsychotic agent.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-methylpiperidin-1-yl)ethan-1-one would depend on its specific application. In a biological context, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The oxadiazole ring could facilitate binding to specific protein sites, while the piperidine moiety might modulate receptor activity.

Comparison with Similar Compounds

Similar Compounds

    2-{[5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-1-(2-methylpiperidin-1-yl)ethan-1-one: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

    2-{[5-(3,4-Dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl}-1-(2-methylpiperidin-1-yl)ethan-1-one: Contains a triazole ring instead of an oxadiazole ring.

Uniqueness

The uniqueness of 2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-methylpiperidin-1-yl)ethan-1-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the oxadiazole ring and the piperidine moiety makes it a versatile compound for various applications.

Properties

IUPAC Name

2-[[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(2-methylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4S/c1-12-6-4-5-9-21(12)16(22)11-26-18-20-19-17(25-18)13-7-8-14(23-2)15(10-13)24-3/h7-8,10,12H,4-6,9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVVIKXIKYQUYHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)CSC2=NN=C(O2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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